N-(1-Cyano-3-methylbutyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
87783-67-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-(1-cyano-3-methylbutyl)acetamide |
InChI |
InChI=1S/C8H14N2O/c1-6(2)4-8(5-9)10-7(3)11/h6,8H,4H2,1-3H3,(H,10,11) |
InChI Key |
ZHXFPCKQWMEXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(1-Cyano-3-methylbutyl)acetamide and related compounds:
Functional Group Impact
Cyano Group
- Target Compound: The terminal cyano group on the aliphatic chain enhances polarity and may facilitate hydrogen bonding or dipole interactions, influencing solubility in polar solvents.
Aliphatic vs. Aromatic Substituents
- N-(1,1,3,3-Tetramethylbutyl)acetamide : The bulky, branched alkyl chain confers high lipophilicity, making it less water-soluble than the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-Cyano-3-methylbutyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include temperature (maintained at 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly basic). For example, highlights the necessity of monitoring intermediates via HPLC to ensure purity (>95%) and avoid side reactions like hydrolysis of the cyano group. Reaction progress can be tracked using TLC or NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyano group (~110–120 ppm in ¹³C) and acetamide carbonyl (~165–175 ppm).
- HPLC : Used to assess purity (>95%) and separate by-products.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₅N₂O: theoretical 167.12 g/mol).
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹).
These methods are standard in acetamide derivative analysis, as noted in and .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Broth microdilution (MIC values against Gram+/− bacteria, fungi) per CLSI guidelines.
- Cytotoxicity : MTT assays (IC₅₀ determination in cancer cell lines like HeLa or MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
emphasizes using biochemical probes to study enzyme interactions, requiring controls like DMSO blanks and reference inhibitors (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity and pharmacokinetic profile?
- Methodological Answer :
- SAR Studies : Systematic substitution of the cyano or methyl groups (e.g., replacing cyano with carboxyl to assess solubility).
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR.
- ADME Profiling : In vitro assays (e.g., Caco-2 permeability, microsomal stability) and in silico tools (SwissADME) predict absorption and metabolism.
and suggest that modifying substituents can alter metabolic pathways (e.g., cytochrome P450 interactions) and bioavailability .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Variable Standardization : Ensure consistent cell lines (e.g., ATCC-validated HepG2), assay conditions (pH, serum concentration), and compound purity.
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
- Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding affinity alongside enzyme assays).
notes discrepancies in cytotoxicity data due to variations in incubation times (24 vs. 48 hours) .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Methodological Answer :
- Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed pathways.
- Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates with target enzymes.
- In Vivo Models : Zebrafish or murine studies for toxicity and efficacy, with PK/PD modeling.
and highlight the use of isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolite formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
